molecular formula C16H20ClN5O B7356788 2-[1-[4-(3-chloropyridin-4-yl)piperazin-1-yl]ethyl]-4-methyl-1H-pyrimidin-6-one

2-[1-[4-(3-chloropyridin-4-yl)piperazin-1-yl]ethyl]-4-methyl-1H-pyrimidin-6-one

货号 B7356788
分子量: 333.81 g/mol
InChI 键: SZYBJJBJPYGUHZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[1-[4-(3-chloropyridin-4-yl)piperazin-1-yl]ethyl]-4-methyl-1H-pyrimidin-6-one is a chemical compound that is commonly known as VU0650786. It is a small molecule inhibitor that has been developed for the treatment of various diseases such as schizophrenia, Parkinson's disease, and Alzheimer's disease. The compound has been extensively researched in the scientific community due to its potential therapeutic benefits.

作用机制

VU0650786 works by inhibiting the PDE10A enzyme. The inhibition of PDE10A leads to an increase in the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain. The increase in cAMP and cGMP levels leads to an increase in the levels of dopamine and glutamate in the brain. Dopamine and glutamate are neurotransmitters that are involved in the regulation of various physiological processes such as mood, cognition, and movement.
Biochemical and Physiological Effects
The biochemical and physiological effects of VU0650786 have been extensively studied in various in vitro and in vivo models. The compound has been shown to increase the levels of dopamine and glutamate in the brain, which can lead to the treatment of various diseases such as schizophrenia, Parkinson's disease, and Alzheimer's disease. The compound has also been shown to have a favorable pharmacokinetic profile, which makes it a promising candidate for drug development.

实验室实验的优点和局限性

The advantages of using VU0650786 in lab experiments include its selectivity and potency. The compound has been shown to be a selective inhibitor of the PDE10A enzyme, which reduces the likelihood of off-target effects. The compound has also been shown to be potent, which means that it can be used at lower concentrations, reducing the likelihood of toxicity. The limitations of using VU0650786 in lab experiments include its solubility and stability. The compound has poor solubility in water, which can make it difficult to use in certain experiments. The compound is also unstable in acidic conditions, which can limit its use in certain assays.

未来方向

There are several future directions for the research and development of VU0650786. One potential direction is the development of analogs of VU0650786 that have improved pharmacokinetic properties. Another potential direction is the investigation of the therapeutic potential of VU0650786 in other diseases such as Huntington's disease and multiple sclerosis. Additionally, the investigation of the long-term effects of VU0650786 on the brain and other organs is an important direction for future research.

合成方法

The synthesis method of VU0650786 involves several steps. The first step involves the reaction of 3-chloropyridine with piperazine to form 4-(3-chloropyridin-4-yl)piperazine. The second step involves the reaction of 4-(3-chloropyridin-4-yl)piperazine with 2-bromoethylamine hydrobromide to form 2-[1-[4-(3-chloropyridin-4-yl)piperazin-1-yl]ethyl]amine. The final step involves the reaction of 2-[1-[4-(3-chloropyridin-4-yl)piperazin-1-yl]ethyl]amine with 4-methyl-6-oxo-1,6-dihydropyrimidine-2-carboxylic acid to form VU0650786.

科学研究应用

VU0650786 has been extensively researched in the scientific community due to its potential therapeutic benefits. The compound has been shown to be a potent and selective inhibitor of the phosphodiesterase 10A (PDE10A) enzyme. PDE10A is an enzyme that is involved in the regulation of various neurotransmitters such as dopamine and glutamate. The inhibition of PDE10A by VU0650786 has been shown to increase the levels of dopamine and glutamate in the brain, which can lead to the treatment of various diseases such as schizophrenia, Parkinson's disease, and Alzheimer's disease.

属性

IUPAC Name

2-[1-[4-(3-chloropyridin-4-yl)piperazin-1-yl]ethyl]-4-methyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN5O/c1-11-9-15(23)20-16(19-11)12(2)21-5-7-22(8-6-21)14-3-4-18-10-13(14)17/h3-4,9-10,12H,5-8H2,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYBJJBJPYGUHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)C(C)N2CCN(CC2)C3=C(C=NC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。